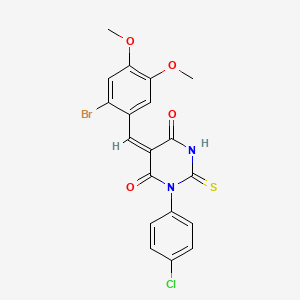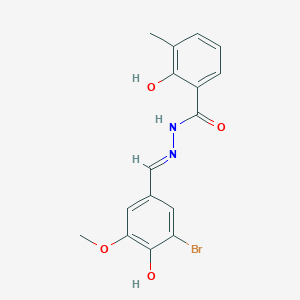![molecular formula C19H15BrN2O3S B3729868 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729868.png)
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide
Vue d'ensemble
Description
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to have a multi-targeted mechanism of action, making it a promising candidate for the treatment of various types of cancer.
Mécanisme D'action
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has a multi-targeted mechanism of action that involves the inhibition of several protein kinases. It has been shown to inhibit the activity of RAF kinase, which is involved in the regulation of cell growth and proliferation. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 also inhibits the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and Physiological Effects
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has several advantages for use in lab experiments. It has been extensively studied and has a well-characterized mechanism of action. In addition, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been shown to have activity against a wide range of tumor types. However, there are also limitations to the use of 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 in lab experiments. It is a small molecule inhibitor that may have off-target effects, and its efficacy may be affected by the genetic background of the cells being studied.
Orientations Futures
There are several future directions for the study of 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. One area of research is the development of combination therapies that include 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. Another area of research is the identification of biomarkers that can predict response to 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006. In addition, there is ongoing research into the development of new small molecule inhibitors that target the same protein kinases as 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 but with improved efficacy and safety profiles.
Conclusion
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 is a promising small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It has a multi-targeted mechanism of action that makes it a promising candidate for the treatment of various types of cancer. While there are limitations to its use in lab experiments, there are also several future directions for research into this compound.
Applications De Recherche Scientifique
3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several protein kinases that are involved in the regulation of cell growth and proliferation. In preclinical studies, 3-{[(4-bromophenyl)amino]sulfonyl}-N-phenylbenzamide 43-9006 has demonstrated activity against a wide range of tumor types, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)sulfamoyl]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c20-15-9-11-17(12-10-15)22-26(24,25)18-8-4-5-14(13-18)19(23)21-16-6-2-1-3-7-16/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZWBSTCFPXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)sulfamoyl]-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-allyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729787.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729797.png)
![6-(3-methoxyphenyl)-2-[(4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B3729809.png)
![2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)
![7-amino-5-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3729823.png)

![4-isobutyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B3729825.png)



![5-bromo-4-({3-[chloro(difluoro)methyl]-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylidene}methyl)-2-ethoxyphenol](/img/structure/B3729850.png)
![7-bromo-2-(3-bromobenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B3729874.png)
![4-bromo-3-{[(2-methyl-5-nitrophenyl)amino]sulfonyl}benzoic acid](/img/structure/B3729884.png)
